molecular formula C6H8N2 B169950 2-Cyano-3-azabicyclo[3.1.0]hexane CAS No. 115182-91-7

2-Cyano-3-azabicyclo[3.1.0]hexane

Cat. No. B169950
CAS RN: 115182-91-7
M. Wt: 108.14 g/mol
InChI Key: JFUYLMCSIHJLOX-UHFFFAOYSA-N
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Description

2-Cyano-3-azabicyclo[3.1.0]hexane is a nitrogen-containing heterocycle . It has a molecular weight of 108.14 and is a liquid at room temperature . Its IUPAC name is 3-azabicyclo[3.1.0]hexane-2-carbonitrile .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010 . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed . A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was photochemical decomposition of CHF2-substituted pyrazolines .


Molecular Structure Analysis

The 2-Cyano-3-azabicyclo[3.1.0]hexane molecule contains a total of 17 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 1 triple bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 Pyrrolidine(s) .


Chemical Reactions Analysis

The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization . This affords potential biologically active 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields .


Physical And Chemical Properties Analysis

2-Cyano-3-azabicyclo[3.1.0]hexane is a liquid at room temperature . It has a molecular weight of 108.14 .

Scientific Research Applications

Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .

Biological Activities

The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry .

Treatment of Pruritus

One of the applications of this compound is as a potent μ opioid receptor antagonist for the treatment of pruritus .

Treatment of Non-alcoholic Fatty Liver Disease (NAFLD)

It is also used as a ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD) .

Muscarinic Receptor Antagonist

Another application of this compound is as a muscarinic receptor antagonist .

T-type Calcium Channel Inhibitor

It is used as a T-type calcium channel inhibitor .

Synthesis Methods

Methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives reported over the last 5 years have been summarized . Methods of constructing the 3-azabicyclo[3.1.0]hexane skeleton can be divided into the following groups: annulation of a new cycle to an existing pyrrole or cyclopropane ring, sequential tandem closure of two rings, and the simultaneous formation of two rings .

Pharmaceutical Applications

The 3-azabicyclo[3.1.0]hexane framework is a valuable structural fragment found in natural compounds. It is used in pharmaceuticals and key intermediates .

Safety and Hazards

The safety information for 2-Cyano-3-azabicyclo[3.1.0]hexane includes several hazard statements: H302, H315, H318, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress in recent decades . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed . This area of research is cutting-edge, and we can expect further advances in the efficient methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives .

Mechanism of Action

Target of Action

2-Cyano-3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and are found in a wide range of biologically active natural products, drugs, and agrochemicals .

Mode of Action

The exact mode of action of 2-Cyano-3-azabicyclo[31It’s known that the 3-abh fragment is often present in various natural and synthetic biologically active compounds . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .

Biochemical Pathways

The biochemical pathways affected by 2-Cyano-3-azabicyclo[31It’s known that 3-abh derivatives are often present in molecules capable of acting on various biological targets . For example, protease inhibitors based on structurally related pseudopeptides show antiviral properties .

Pharmacokinetics

The pharmacokinetics of 2-Cyano-3-azabicyclo[31It’s known that the compound has a molecular weight of 10814 .

Result of Action

The molecular and cellular effects of 2-Cyano-3-azabicyclo[31It’s known that 3-abh derivatives are often present in molecules capable of acting on various biological targets . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Cyano-3-azabicyclo[31It’s known that the compound is stored in a refrigerator and shipped at room temperature .

properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUYLMCSIHJLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-azabicyclo[3.1.0]hexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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